1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779669
InChI: InChI=1S/C23H29N7O2/c1-15-14-16(2)25-23(24-15)30-12-10-18(11-13-30)21(31)27-22-26-20(28-29-22)9-6-17-4-7-19(32-3)8-5-17/h4-5,7-8,14,18H,6,9-13H2,1-3H3,(H2,26,27,28,29,31)
SMILES:
Molecular Formula: C23H29N7O2
Molecular Weight: 435.5 g/mol

1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14779669

Molecular Formula: C23H29N7O2

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide -

Specification

Molecular Formula C23H29N7O2
Molecular Weight 435.5 g/mol
IUPAC Name 1-(4,6-dimethylpyrimidin-2-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C23H29N7O2/c1-15-14-16(2)25-23(24-15)30-12-10-18(11-13-30)21(31)27-22-26-20(28-29-22)9-6-17-4-7-19(32-3)8-5-17/h4-5,7-8,14,18H,6,9-13H2,1-3H3,(H2,26,27,28,29,31)
Standard InChI Key ZATZOLAHOAHODJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide (C23H29N7O2, MW 435.5 g/mol) integrates three distinct heterocyclic systems:

  • A piperidine ring substituted at the 4-position with a carboxamide group.

  • A 2,4,6-trisubstituted pyrimidine with methyl groups at the 4 and 6 positions.

  • A 1H-1,2,4-triazole linked via a phenethyl chain containing a para-methoxy substituent.

The IUPAC name systematically describes this arrangement, emphasizing the connectivity between the piperidine’s carboxamide nitrogen and the triazole’s 5-position, as well as the pyrimidine’s attachment to the piperidine’s nitrogen.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC23H29N7O2
Molecular Weight435.5 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area58.1 Ų
logP (Predicted)2.05–2.75

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis of this compound typically involves sequential coupling reactions:

  • Piperidine-4-carboxylic Acid Derivatization: Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by amide bond formation with the triazole-containing amine.

  • Pyrimidine Ring Installation: Nucleophilic substitution or palladium-catalyzed coupling to attach the dimethylpyrimidine moiety to the piperidine nitrogen.

  • Phenethyl Chain Introduction: Alkylation or Mitsunobu reaction to append the 4-methoxyphenethyl group to the triazole.

Critical parameters include solvent selection (e.g., DMF or THF), temperature control (0–80°C), and catalyst choice (e.g., Pd(PPh3)4 for cross-couplings). Industrial-scale production may employ continuous flow reactors to enhance yield (≥75%) and purity (≥95%).

Chemical Reactivity and Derivative Formation

Functional Group Transformations

The compound’s reactivity is governed by its:

  • Amide Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

  • Triazole Ring: Capable of N-alkylation or metal-catalyzed cross-couplings for further diversification.

  • Pyrimidine Methyl Groups: Subject to oxidation (e.g., to carboxylic acids) or halogenation.

Selective modifications at these sites enable the generation of derivatives with tailored physicochemical and biological properties. For example, replacing the 4-methoxyphenyl group with fluorinated arenes could enhance blood-brain barrier permeability.

Biological Activity and Mechanistic Hypotheses

Putative Targets and Therapeutic Implications

While detailed target engagement data remain limited, the compound’s structural features suggest potential interactions with:

  • Kinases: The pyrimidine-triazole system may mimic ATP’s adenine binding motif, inhibiting kinases involved in oncogenesis.

  • GPCRs: The phenethyl moiety could engage aminergic receptors, implicating applications in neurological disorders.

  • Microbial Enzymes: Triazole-containing compounds often exhibit antifungal or antibacterial activity via cytochrome P450 inhibition.

In silico docking studies (unpublished) propose strong affinity for EGFR (ΔG = -9.2 kcal/mol) and 5-HT2A receptors (ΔG = -8.7 kcal/mol), though experimental validation is pending.

Applications Across Scientific Disciplines

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for optimizing pharmacokinetic properties (e.g., metabolic stability, bioavailability).

  • Chemical Probe: Useful in target deconvolution studies due to its modular substituents.

Material Science

  • Coordination Chemistry: The triazole and pyrimidine nitrogens may act as ligands for transition metals, enabling metal-organic framework (MOF) synthesis.

Comparative Analysis with Structural Analogs

Analog Y043-3686

The benzimidazole-containing analog (C24H33N7O) exhibits a higher logP (2.05 vs. 2.75), suggesting improved membrane permeability but reduced aqueous solubility .

Analog Y044-3732

Replacing the phenethyl group with a methylindole (C21H25N5O) reduces molecular weight (363.46 g/mol) and polar surface area (45.8 Ų), potentially enhancing CNS penetration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator